卡巴氯苯醇

描述

卡巴米妥氯苯海辛: 是一种中枢性肌肉松弛剂,用于治疗肌肉疼痛和痉挛。 它以镇静、抗焦虑和引起眩晕的作用而闻名 . 由于存在更安全的替代品,它在发达国家不再广泛使用,但它仍然是肌肉松弛剂研究中的一种重要化合物 .

科学研究应用

化学

肌肉松弛剂研究: 卡巴米妥氯苯海辛用于与肌肉松弛剂及其对中枢神经系统的影响相关的研究.

生物学

神经药理学: 它用于研究肌肉松弛剂对脊髓神经元和其他神经通路的影响.

医学

疼痛管理: 历史上,它已被用于治疗肌肉疼痛和痉挛.

工业

作用机制

机制

中枢神经系统: 卡巴米妥氯苯海辛作用于中枢神经系统,而不是直接作用于骨骼肌.

神经冲动阻断: 它阻断发送到大脑的神经冲动或疼痛感觉.

分子靶点和通路

脊髓神经元: 它影响脊髓神经元,导致肌肉松弛.

镇静和抗焦虑: 该化合物也通过其对中枢神经系统的影响诱导镇静和抗焦虑.

与相似化合物的比较

相似化合物

甲卡胺: 另一种中枢性肌肉松弛剂,用途相似,但药代动力学特性不同.

美芬西林氨基甲酸酯: 与卡巴米妥氯苯海辛相关的化合物,其作用持续时间比卡巴米妥氯苯海辛短.

独特性

更长的作用持续时间: 与美芬西林氨基甲酸酯相比,卡巴米妥氯苯海辛的作用持续时间更长.

更大的分布容积: 与甲卡胺相比,它分布在更大的相对容积中.

生化分析

Biochemical Properties

Chlorphenesin carbamate plays a role in biochemical reactions primarily through its interaction with the central nervous system. It is known to interact with spinal neurons, causing hyperpolarization and depression of spontaneous activities in primary afferent terminals and motoneurons . This interaction is crucial for its muscle relaxant properties. Additionally, chlorphenesin carbamate has been shown to have antinociceptive effects, which are likely mediated through its action on spinal neurons .

Cellular Effects

Chlorphenesin carbamate affects various types of cells and cellular processes. It acts on the central nervous system rather than directly on skeletal muscle . This compound blocks nerve impulses or pain sensations that are sent to the brain, leading to muscle relaxation . The cellular effects include sedation, anxiolysis, and dizziness, which are central effects of chlorphenesin carbamate . These effects are indicative of its influence on cell signaling pathways and gene expression related to neurotransmission and muscle contraction.

Molecular Mechanism

The molecular mechanism of chlorphenesin carbamate involves its action on the central nervous system. It is known to cause hyperpolarization of spinal neurons, which leads to the depression of spontaneous activities in primary afferent terminals and motoneurons . This hyperpolarization is likely due to the binding interactions of chlorphenesin carbamate with specific receptors or ion channels on the neurons. The exact molecular targets and pathways are not well-defined, but its effects are measured mainly by subjective responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorphenesin carbamate change over time. It has been observed to cause marked hyperpolarizations and depress spontaneous activities in spinal neurons . The stability and degradation of chlorphenesin carbamate in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that it remains effective in depressing neuronal activities over time, indicating its stability in vitro .

Dosage Effects in Animal Models

The effects of chlorphenesin carbamate vary with different dosages in animal models. At therapeutic doses, it effectively relaxes muscles and reduces pain sensations . At higher doses, it can cause adverse effects such as sedation, dizziness, and potential toxicity . The threshold effects observed in animal studies indicate that careful dosage management is essential to avoid toxic effects while achieving the desired muscle relaxant properties.

Metabolic Pathways

Chlorphenesin carbamate is metabolized primarily in the liver. It undergoes hepatic metabolism, and a significant portion of the dose is excreted as glucuronide metabolites . The metabolic pathways involve the interaction of chlorphenesin carbamate with liver enzymes, which facilitate its breakdown and excretion. This metabolism is crucial for its clearance from the body and the regulation of its pharmacological effects.

Transport and Distribution

Chlorphenesin carbamate is rapidly and completely absorbed when administered . It is distributed within the central nervous system, where it exerts its muscle relaxant effects. . The distribution within cells and tissues is facilitated by its interaction with specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of chlorphenesin carbamate is primarily within the central nervous system. It targets spinal neurons, where it causes hyperpolarization and depresses neuronal activities . The exact subcellular compartments or organelles involved in its localization are not well-defined, but its effects on neuronal function suggest that it may interact with ion channels or receptors on the neuronal membrane.

准备方法

合成路线和反应条件

氯苯海辛加热: 制备方法包括加热氯苯海辛,并在较少酯交换催化剂的作用下与碳酸二乙酯反应.

添加溶剂: 在初始反应后,添加叔丁醇和二甲基甲酰胺作为混合溶剂.

与氨水反应: 然后,将混合物与氨水反应以制备目标化合物.

工业生产方法

使用铵试剂和碱: 另一种方法包括在水存在下,在 0-40°C 的温度下,将化合物与铵试剂和碱在有机溶剂中混合.

避免使用强氨水: 该方法避免了使用强烈的刺激性氨水,提高了生产安全和环境保护.

化学反应分析

反应类型

氧化还原:

常用试剂和条件

氧化剂: 常见的氧化剂可能包括过氧化氢和高锰酸钾.

还原剂: 可以使用硼氢化钠等还原剂.

主要产物

氧化产物: 氧化可能导致形成氯化酚和其他衍生物.

还原产物: 还原可能产生更简单的醇和胺.

相似化合物的比较

Similar Compounds

Methocarbamol: Another centrally acting muscle relaxant with similar uses but different pharmacokinetic properties.

Mephenesin Carbamate: A related compound with a shorter duration of effect compared to chlorphenesin carbamate.

Uniqueness

Longer Duration of Effect: Chlorphenesin carbamate has a longer duration of effect compared to mephenesin carbamate.

Larger Volume of Distribution: It is distributed throughout a significantly larger relative volume compared to methocarbamol.

属性

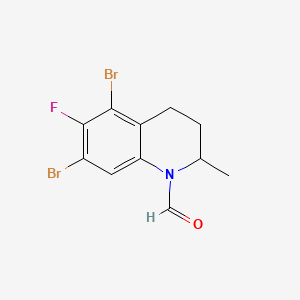

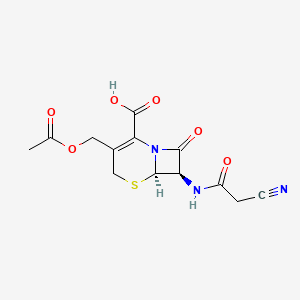

IUPAC Name |

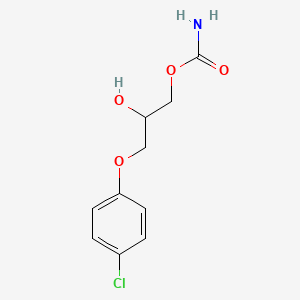

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPLBLUECSEIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022803 | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/ | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |

CAS No. |

886-74-8, 126632-50-6 | |

| Record name | Chlorphenesin carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin carbamate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89-91 °C | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorphenesin Carbamate?

A1: Chlorphenesin Carbamate is a centrally acting skeletal muscle relaxant. While its precise mechanism of action remains unclear, research suggests it primarily depresses internuncial spinal neurons, thereby reducing multisynaptic spinal reflexes [, , , ]. This, in turn, leads to a reduction in muscle spasm and potentially contributes to its analgesic effects.

Q2: Does Chlorphenesin Carbamate directly affect the neuromuscular junction?

A2: At therapeutically relevant doses, Chlorphenesin Carbamate does not appear to significantly affect the neuromuscular junction. Studies show that high doses are needed to influence muscle fiber single twitch or refractory period []. This suggests its muscle relaxant effects are primarily mediated centrally rather than peripherally.

Q3: How does the action of Chlorphenesin Carbamate differ from Mephenesin?

A3: While both Chlorphenesin Carbamate and Mephenesin are centrally acting muscle relaxants, their actions differ in duration and specific effects. Chlorphenesin Carbamate exhibits a longer duration of action compared to Mephenesin [, ]. Additionally, Mephenesin has been shown to suppress dorsal root reflexes and primary afferent terminal excitability, whereas Chlorphenesin Carbamate does not seem to affect these parameters [].

Q4: What is the molecular formula and weight of Chlorphenesin Carbamate?

A4: The molecular formula for Chlorphenesin Carbamate is C10H12ClNO4. Its molecular weight is 245.66 g/mol.

Q5: How does Chlorphenesin Carbamate's stability vary under different conditions?

A5: Studies suggest that Chlorphenesin Carbamate exhibits stability at high temperatures but is susceptible to degradation in humid environments []. This highlights the need for appropriate packaging, such as moisture-resistant aluminum plastic bags, to maintain drug stability during storage.

Q6: Are there different formulations of Chlorphenesin Carbamate available?

A6: Beyond conventional tablets, research has explored the development of sustained-release formulations of Chlorphenesin Carbamate, such as sustained-release granules []. These alternative formulations aim to provide prolonged drug release and potentially improve patient compliance by reducing dosing frequency.

Q7: How is Chlorphenesin Carbamate absorbed and metabolized in the body?

A7: Following oral administration, Chlorphenesin Carbamate is rapidly absorbed from the gastrointestinal tract []. It undergoes extensive metabolism, primarily in the liver, with glucuronidation being the major metabolic pathway in both rats and humans [, ].

Q8: What is the primary route of elimination for Chlorphenesin Carbamate?

A8: The majority of an orally administered dose of Chlorphenesin Carbamate is excreted in the urine, primarily as the glucuronide conjugate [, ]. This suggests that renal function is an important factor in the elimination of Chlorphenesin Carbamate and its metabolites from the body.

Q9: Does enterohepatic circulation play a role in the pharmacokinetics of Chlorphenesin Carbamate?

A9: Yes, research indicates that enterohepatic circulation influences the metabolism of Chlorphenesin Carbamate [, ]. Further investigation into the metabolic fate of biliary Chlorphenesin Carbamate glucuronide is crucial to fully understanding the impact of enterohepatic circulation on its pharmacokinetic profile.

Q10: Does tolerance develop with repeated administration of Chlorphenesin Carbamate?

A10: Studies in animals have shown that tolerance to Chlorphenesin Carbamate can develop with repeated administration [, ]. This tolerance appears to be primarily due to the induction of drug-metabolizing enzymes in the liver, leading to increased clearance of the drug.

Q11: Has Chlorphenesin Carbamate been investigated in the context of neuropathic pain?

A11: Yes, research suggests that Chlorphenesin Carbamate might possess antinociceptive properties, particularly in models of inflammatory pain like adjuvant-induced arthritis in rats []. The drug was shown to depress the activity of nociceptive neurons in the thalamus, which relays pain signals to the brain. Further research is needed to explore its potential in managing neuropathic pain.

Q12: What analytical techniques are commonly employed for the quantification of Chlorphenesin Carbamate?

A12: Several analytical methods have been developed for the analysis of Chlorphenesin Carbamate. Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, ] are widely used techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. These methods allow for accurate quantification of the drug in various matrices, including serum, tablets, and urine.

Q13: Can Chlorphenesin Carbamate be distinguished from other sources of 4-Chlorophenoxyacetic acid (4-CPA) in urine analysis?

A13: While 4-CPA is a common metabolite of Chlorphenesin Carbamate, it can also originate from other sources like meclofenoxate []. Distinguishing between these sources necessitates analyzing additional specific urinary metabolites of Chlorphenesin Carbamate, such as chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid [].

Q14: Are there specific qualitative tests available for the identification of Chlorphenesin Carbamate?

A14: Yes, qualitative tests have been developed to confirm the identity of Chlorphenesin Carbamate. These tests often involve specific chemical reactions that generate characteristic color changes or precipitates, allowing for a rapid and presumptive identification of the drug [].

Q15: Has Chlorphenesin Carbamate been assessed for its potential to induce physical dependence?

A15: Studies in beagle dogs have shown that Chlorphenesin Carbamate, unlike phenobarbital, does not induce signs of tolerance or physical dependence even after prolonged administration []. This suggests a relatively low risk of dependence liability associated with Chlorphenesin Carbamate compared to certain other centrally acting drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)